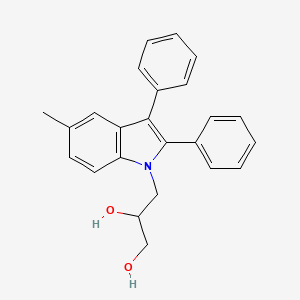
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea
描述
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a urea functional group, which is known for its versatility in forming hydrogen bonds and its presence in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea typically involves the reaction of 2-chloro-4,5-difluoroaniline with 2-naphthalen-1-yloxyethyl isocyanate under controlled conditions. The reaction may be carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides; electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)carbamate
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)thiourea
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)guanidine
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its urea moiety allows for strong hydrogen bonding, while the chloro and fluoro substituents can influence its reactivity and interaction with other molecules.
属性
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O2/c20-14-10-15(21)16(22)11-17(14)24-19(25)23-8-9-26-18-7-3-5-12-4-1-2-6-13(12)18/h1-7,10-11H,8-9H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOMLXXTGVLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)NC3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4557720.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B4557723.png)
![N-BENZYL-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4557731.png)
![N-BENZYL-N-ETHYL-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4557739.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4557750.png)

![N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzenesulfonamide](/img/structure/B4557757.png)
![3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4557776.png)
![7-[2-(1-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4557780.png)
![6-{[7-Methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4557786.png)


![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4557806.png)
![4-[(4-Ethylpiperazino)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B4557816.png)
